molecular formula C13H16N2O4 B3810190 2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide

2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide

Cat. No.: B3810190
M. Wt: 264.28 g/mol
InChI Key: FBJJPSIQXXRUOX-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a series of reactions involving the formation of an amide bond. This can be achieved by reacting the furan derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various products, depending on the reagents and conditions used.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Products can include furanones and other oxidized derivatives.

    Reduction: Products include alcohols and reduced amides.

    Substitution: Products include halogenated furans and nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings may play a role in binding to these targets, while the acetamide group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide
  • N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide

Uniqueness

2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide is unique due to the presence of both a furan ring and a pyrrolidine ring in its structure. This combination of rings can impart unique chemical and biological properties, making it distinct from other similar compounds that may only contain one of these rings.

Properties

IUPAC Name

2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-5-15-8-9(7-11(15)16)14-13(18)12(17)10-4-3-6-19-10/h3-4,6,9H,2,5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJJPSIQXXRUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
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2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
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2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
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2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Reactant of Route 5
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Reactant of Route 6
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide

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